molecular formula C12H14N2O3 B2765636 ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 721417-11-4

ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2765636
CAS No.: 721417-11-4
M. Wt: 234.255
InChI Key: IUNVPJWVTIOOSY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with cyanoacetyl and ester functional groups

Mechanism of Action

Target of Action

It’s known that cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles, have been used extensively in organic synthesis . These compounds can act as both N- and C-nucleophiles, indicating a wide range of potential targets .

Mode of Action

The compound’s interaction with its targets involves a series of chemical reactions. Presumably, the reaction mechanism includes the formation of an intermediate compound from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Biochemical Pathways

The use of cyanoacetohydrazides in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest has been reported . These compounds are involved in various biochemical pathways, suggesting that ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate could potentially influence a wide range of biological processes.

Result of Action

Given its potential role in the synthesis of a variety of polyfunctional heterocyclic compounds, it’s plausible that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves specific reaction conditions, such as temperature . Other factors, such as pH and the presence of other chemical entities, could also potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylpyrrole, which is then subjected to acylation with ethyl cyanoacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating the nucleophilic attack on the cyanoacetate.

  • Step 1: Synthesis of 2,5-Dimethylpyrrole

      Reagents: Acetone, ammonium acetate

      Conditions: Reflux in acetic acid

  • Step 2: Acylation with Ethyl Cyanoacetate

      Reagents: Ethyl cyanoacetate, sodium hydride

      Conditions: Anhydrous conditions, typically in tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

      Conditions: Anhydrous conditions, typically in ether or THF

  • Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

      Reagents: Alcohols, amines

      Conditions: Acidic or basic medium, often with heating

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of esters or amides.

Scientific Research Applications

Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

    Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyanoacetyl group, making it less reactive in certain synthetic applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    4-(2-Cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group, useful in different synthetic contexts.

The uniqueness of this compound lies in its combination of functional groups, which offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(16)11-8(3)14-7(2)10(11)9(15)5-6-13/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVPJWVTIOOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)CC#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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